Product packaging for 5,6-Dihydroabiraterone(Cat. No.:CAS No. 219843-75-1)

5,6-Dihydroabiraterone

货号: B1145488
CAS 编号: 219843-75-1
分子量: 351.52
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Contextualization of Steroidal Cytochrome P450 17A1 (CYP17A1) Inhibitors in Biomedical Research

To understand the significance of 5,6-Dihydroabiraterone, one must first appreciate the role of its parent compound, Abiraterone (B193195). Abiraterone is a potent and irreversible inhibitor of Cytochrome P450 17A1 (CYP17A1). medchemexpress.comchemondis.com CYP17A1 is a crucial enzyme in the biosynthesis of androgens, which are hormones that play a key role in the development and progression of certain cancers, most notably prostate cancer. nih.govtandfonline.com

The inhibition of CYP17A1 is a therapeutic strategy aimed at halting the production of androgens, thereby slowing or stopping the growth of hormone-sensitive cancer cells. nih.gov This has made CYP17A1 inhibitors a focal point of biomedical research. The development of these inhibitors has been a significant advancement in the treatment of conditions like metastatic castration-resistant prostate cancer. chemondis.comnih.gov However, the design of these inhibitors is complex, as researchers aim to create compounds that are both effective and selective, minimizing off-target effects. acs.org Structural studies of CYP17A1 with inhibitors like Abiraterone have been crucial in providing a basis for the rational design of new and improved drugs. nih.gov

Significance of Metabolites in Drug Discovery and Development Research

Key aspects of the significance of metabolites in research include:

Pharmacological Activity: Metabolites can be pharmacologically active, sometimes even more so than the parent drug. creative-proteomics.com Understanding the activity of metabolites is crucial for a complete picture of a drug's therapeutic effect. creative-proteomics.com

Toxicity: Some metabolites can be toxic, contributing to adverse drug reactions. gigantest.combiotech-spain.com Identifying and characterizing these metabolites early in the drug development process is essential for ensuring patient safety.

Biomarker Discovery: Metabolites can serve as biomarkers, providing a real-time snapshot of the body's biochemical activity in response to a drug or disease. drugdiscoverynews.com This can aid in understanding disease mechanisms and identifying new drug targets. gigantest.com

Personalized Medicine: Individual variations in drug metabolism can lead to different metabolite profiles. openaccessjournals.com Studying these differences can help in tailoring therapies to individual patients, optimizing efficacy and minimizing adverse effects. gigantest.com

The field of metabolomics, which involves the comprehensive analysis of metabolites, is increasingly being used to accelerate drug discovery and development by providing insights into metabolic pathways and disease mechanisms. gigantest.combiotech-spain.com

Identification and Research Relevance of this compound

This compound is recognized as a metabolite of Abiraterone. medchemexpress.commedchemexpress.comchemondis.com Its acetate (B1210297) form, this compound Acetate, has been utilized in research concerning the preparation and activity of Abiraterone metabolites. pharmaffiliates.com The study of Abiraterone's metabolism is particularly relevant as it has been shown that its metabolites can have significant biological activity.

For instance, research has revealed that Abiraterone is metabolized to Δ(4)-abiraterone (D4A), which exhibits even greater anti-tumor activity than the parent compound. nih.gov This metabolite is further converted into several 5α-reduced and 5β-reduced metabolites. nih.gov One of these, 3-keto-5α-abiraterone, has been found to act as an androgen receptor agonist, potentially promoting prostate cancer progression. nih.gov

This highlights the critical need to understand the full metabolic profile of a drug like Abiraterone. The identification and study of metabolites such as this compound and its derivatives are crucial for fine-tuning therapeutic strategies. For example, research has explored the use of 5α-reductase inhibitors to block the production of tumor-promoting metabolites while allowing the accumulation of more active metabolites like D4A. nih.gov

属性

CAS 编号

219843-75-1

分子式

C₂₄H₃₃NO

分子量

351.52

同义词

(3S,5S,8R,9S,10S,13S,14S)-10,13-Dimethyl-17-(pyridin-3-yl)-2,3,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol;  (3β,5α)-17-(3-Pyridinyl)-androst-16-en-3-ol;  _x000B_

产品来源

United States

Chemical Synthesis and Derivatization Strategies

Synthetic Routes and Methodologies for 5,6-Dihydroabiraterone

The synthesis of this compound is predicated on the chemical modification of Abiraterone (B193195), which itself is a synthetic derivative of the naturally occurring steroid, dehydroepiandrosterone (B1670201) (DHEA). The primary transformation required to convert Abiraterone to this compound is the saturation of the double bond between the 5th and 6th carbon atoms of the steroid's B-ring.

A plausible and commonly employed method for such a transformation in steroid chemistry is catalytic hydrogenation. This process involves the addition of hydrogen across the double bond in the presence of a metal catalyst.

Table 1: Plausible Synthetic Route for this compound

Step Reaction Reactants Reagents/Catalysts Product
1 Synthesis of Abiraterone from DHEA Dehydroepiandrosterone (DHEA) Various, including tosylhydrazone formation and Suzuki coupling Abiraterone

Precursor Compounds and Reaction Optimization

The primary precursor for the synthesis of this compound is Abiraterone. The synthesis of Abiraterone from dehydroepiandrosterone (DHEA) is a multi-step process that has been subject to considerable optimization to improve yield and reduce costs. clockss.org A common route involves the formation of a tosylhydrazone at the C17 position of DHEA, followed by a Suzuki cross-coupling reaction to introduce the pyridine (B92270) ring. clockss.org

For the subsequent hydrogenation of Abiraterone to yield this compound, several factors would require optimization to ensure high yield and selectivity. These include:

Catalyst Selection: The choice of catalyst is crucial. Palladium on carbon (Pd/C) is a common choice for the hydrogenation of alkenes. Other catalysts, such as platinum oxide (Adam's catalyst) or rhodium-based catalysts, could also be employed. The catalyst loading would also need to be optimized.

Solvent System: The choice of solvent can influence the reaction rate and selectivity. Common solvents for hydrogenation include ethanol, methanol (B129727), ethyl acetate (B1210297), and acetic acid.

Hydrogen Pressure and Temperature: These parameters directly affect the rate of reaction. Optimization would involve finding a balance between a reasonable reaction time and minimizing potential side reactions.

Reaction Time: The reaction would need to be monitored to determine the point of complete consumption of the starting material, Abiraterone.

Isolation and Purification Techniques

Following the catalytic hydrogenation of Abiraterone, the resulting mixture would contain this compound, the catalyst, and potentially unreacted starting material or byproducts. A typical isolation and purification workflow would involve:

Catalyst Removal: The solid catalyst is typically removed by filtration through a pad of celite.

Solvent Evaporation: The solvent is removed under reduced pressure to yield the crude product.

Chromatographic Purification: Due to the structural similarity of the product and any unreacted starting material, chromatographic techniques are essential for obtaining pure this compound. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is a powerful tool for the purification of steroidal compounds. rsc.orgresearchgate.net Column chromatography using silica (B1680970) gel is another common method. researchgate.net The choice of eluent would be optimized to achieve good separation.

Recrystallization: As a final purification step, recrystallization from a suitable solvent system can be employed to obtain a highly pure, crystalline product.

Stereochemical Control and Characterization in Synthesis

A significant challenge in the synthesis of this compound via hydrogenation is the control of stereochemistry at the newly formed chiral centers at C5 and C6. The addition of hydrogen to the 5,6-double bond can result in the formation of two diastereomers: the 5α- and 5β-isomers, which differ in the orientation of the hydrogen atom at the C5 position.

The stereochemical outcome of the hydrogenation is influenced by the catalyst, solvent, and substrate structure. For instance, hydrogenation of Δ⁴-3-ketosteroids has been shown to be influenced by the choice of catalyst and additives, leading to stereoselective formation of 5β-steroids. researchgate.net Similar principles would apply to the hydrogenation of the Δ⁵-double bond in Abiraterone. Achieving high stereoselectivity for either the 5α or 5β isomer would be a key objective of reaction optimization.

The characterization of the synthesized this compound and the determination of its stereochemistry would rely on a combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the product. nih.govnih.gov The disappearance of the signals corresponding to the vinylic protons of the 5,6-double bond in Abiraterone and the appearance of new aliphatic signals would confirm the hydrogenation. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be crucial for determining the relative stereochemistry at C5 and C6 by analyzing the spatial proximity of protons. rsc.orguzh.ch

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the synthesized compound.

Infrared (IR) Spectroscopy: IR spectroscopy would show the disappearance of the C=C stretching vibration of the alkene upon hydrogenation.

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of analogues of this compound would likely be guided by the extensive research on Abiraterone analogues, with the aim of improving pharmacological properties such as potency, selectivity, and pharmacokinetic profile.

Rational Design Principles for Structural Modification

The rational design of this compound analogues would focus on modifications at various positions of the steroidal scaffold and the C17-side chain. The primary target of Abiraterone is the enzyme CYP17A1, and thus, structure-activity relationship (SAR) studies of Abiraterone analogues provide a strong foundation for designing new compounds.

Key design principles would include:

Modification of the C17-Pyridyl Group: The pyridine ring is crucial for the inhibitory activity of Abiraterone against CYP17A1. Analogues could be designed with alternative heterocyclic systems or substituted pyridyl rings to explore interactions with the active site of the enzyme.

Introduction of Substituents at Other Positions: The introduction of functional groups at various positions on the steroid scaffold could be investigated to probe for additional binding interactions with the target enzyme or to modify the metabolic stability of the compound.

Computational modeling and docking studies would likely be employed to predict the binding of designed analogues to the target enzyme and to guide the selection of candidates for synthesis. um.edu.mt

Synthetic Strategies for Analogue Generation

The synthetic strategies for generating analogues of this compound would be diverse and depend on the nature of the desired modification.

Synthesis of C17-Modified Analogues: For analogues with modifications to the C17-side chain, the synthetic approach would likely involve the synthesis of a suitable steroidal precursor with the desired 5,6-saturated core, followed by the introduction of the modified side chain using cross-coupling reactions, similar to the synthesis of Abiraterone.

Synthesis of Steroid Core-Modified Analogues: The synthesis of analogues with modifications to the steroid nucleus would require more elaborate synthetic routes, potentially starting from different steroidal precursors or involving skeletal rearrangements.

Late-Stage Functionalization: Modern synthetic methodologies, such as late-stage C-H functionalization, could be employed to introduce new functional groups onto the this compound scaffold in a more efficient manner, allowing for the rapid generation of a library of analogues for biological screening.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Abiraterone
Dehydroepiandrosterone (DHEA)
Palladium on carbon (Pd/C)

Stereoisomeric Synthesis and Separation

Stereoisomeric Synthesis

The synthesis of specific stereoisomers of this compound would require stereocontrolled reduction of an abiraterone precursor. Such synthetic strategies often employ chiral catalysts or auxiliaries to direct the addition of hydrogen across the double bond from a specific face, yielding a preponderance of one isomer over others. However, the published literature available focuses more extensively on the analytical challenge of separating the stereoisomers that are formed metabolically.

Stereoisomeric Separation

The separation of the various stereoisomers of this compound, along with other structurally similar metabolites of abiraterone, presents a significant analytical challenge. The subtle differences in their physical properties require highly sensitive and specific methods for resolution.

An innovative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of abiraterone and its seven steroidal metabolites, including the diastereomers of this compound. A key achievement of this method is its ability to resolve and separate the diastereomers without resorting to a specialized and often more complex chiral column. This separation is crucial for the accurate identification and quantification of each distinct compound.

The successful separation was accomplished using a reverse-phase C18 column with an isocratic mobile phase. The method was validated according to US FDA guidelines for bioanalytical method validation, with all results falling within the required acceptance limits. The total run time for the analysis is 13 minutes, allowing for efficient quantification.

The specific conditions that enable the separation of these closely related isomers are detailed in the table below.

Table 1: Chromatographic Conditions for the Separation of this compound and Other Abiraterone Metabolites

Parameter Condition / Value
Analytical Method Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Chromatographic Column Zorbax Eclipse Plus C18
Column Dimensions 150 × 2.1 mm
Particle Size 3.5 µm
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol:Acetonitrile (B52724) (60:40)
Elution Mode Isocratic (35% A, 65% B)
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Detection Multiple Reaction Monitoring (MRM)
Total Run Time 13 minutes

Data sourced from Alyamani M, et al., J Steroid Biochem Mol Biol, 2017.

This validated bioanalytical method demonstrates that careful optimization of standard chromatographic parameters can achieve the separation of complex stereoisomeric mixtures, which is fundamental for detailed metabolic studies.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Abiraterone
Acetonitrile
Formic Acid

Following a comprehensive search for scientific literature, it has been determined that there is insufficient specific data available for the compound “this compound” to fully address the detailed sections and subsections of the requested article outline. The vast majority of published research focuses on the parent compound, abiraterone.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound. Constructing the article would require making unsubstantiated extrapolations from data on abiraterone, which would violate the core requirements of scientific accuracy and a singular focus on the specified compound.

Molecular and Cellular Mechanisms of Action

Modulation of Intracellular Signaling Pathways

Effects on Androgen Biosynthesis Pathway Regulation

Currently, there is a lack of specific research data detailing the direct effects of 5,6-Dihydroabiraterone on the regulation of the androgen biosynthesis pathway. While its precursor, Abiraterone (B193195), is a potent inhibitor of CYP17A1, an enzyme crucial for the synthesis of androgens, it is unknown whether this compound retains any inhibitory activity against this or other enzymes in the steroidogenesis pathway. Future studies would need to assess the enzymatic inhibitory profile of this compound to determine its impact on the production of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).

Investigation of Potential Crosstalk with Other Steroid Hormone Receptors

The potential for this compound to engage in crosstalk with other steroid hormone receptors, such as the estrogen receptor (ER), progesterone (B1679170) receptor (PR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR), has not been specifically investigated. Steroid receptor crosstalk is a known mechanism in hormone-driven cancers that can influence therapeutic response and resistance. researchgate.netnih.gov Elucidating whether this compound binds to or modulates the activity of these receptors would provide valuable insight into its broader endocrine effects.

Cell-Based Mechanistic Investigations

Detailed cell-based studies are essential to understand the direct effects of this compound on cancer cells. Such investigations would clarify its role in cellular processes relevant to cancer progression and treatment.

Effects on Cellular Processes in Specific In Vitro Models (e.g., hormone-sensitive cell lines)

There is a notable absence of published studies examining the effects of this compound on cellular processes in hormone-sensitive cell lines, such as prostate (e.g., LNCaP, VCaP) or breast (e.g., MCF-7) cancer cell lines. Research in this area would be crucial to determine if the compound affects cell proliferation, apoptosis, migration, or invasion in these clinically relevant models.

Analysis of Gene Expression and Protein Levels Related to Target Pathways

No data is currently available regarding the specific changes in gene expression or protein levels in response to treatment with this compound. Future research employing techniques such as quantitative PCR, western blotting, and proteomics would be necessary to identify the molecular targets and pathways modulated by this metabolite. A hypothetical data table illustrating the type of findings that would be relevant is presented below.

Table 1: Hypothetical Analysis of Gene Expression in a Hormone-Sensitive Prostate Cancer Cell Line Following Treatment with this compound

GenePathwayFold Change (mRNA)Protein Level Change
PSA (KLK3)Androgen Receptor SignalingData Not AvailableData Not Available
TMPRSS2Androgen Receptor SignalingData Not AvailableData Not Available
CYP17A1Steroid BiosynthesisData Not AvailableData Not Available
ARAndrogen Receptor SignalingData Not AvailableData Not Available
BCL-2ApoptosisData Not AvailableData Not Available
BAXApoptosisData Not AvailableData Not Available

Influence on Cellular Metabolism and Bioenergetics

The influence of this compound on cellular metabolism and bioenergetics is another area that remains to be explored. Cancer cells often exhibit altered metabolic pathways to support their rapid growth and proliferation. Investigating whether this compound affects key metabolic processes such as glycolysis, oxidative phosphorylation, or fatty acid synthesis could reveal novel mechanisms of action. A conceptual data table for such an investigation is provided below.

Table 2: Conceptual Analysis of Cellular Metabolism in a Hormone-Sensitive Cancer Cell Line Treated with this compound

Metabolic ParameterAssayResult
Glucose ConsumptionGlucose Uptake AssayData Not Available
Lactate ProductionLactate Secretion AssayData Not Available
Oxygen Consumption Rate (OCR)Seahorse XF AnalyzerData Not Available
Extracellular Acidification Rate (ECAR)Seahorse XF AnalyzerData Not Available

Preclinical Pharmacological Investigations

In Vitro Biological Activity Profiling

Cell-Free Enzyme Activity Assays

Cell-free enzyme activity assays are fundamental in determining the direct interaction of a compound with its molecular target. For a metabolite of Abiraterone (B193195), a key enzyme of interest would be CYP17A1, which is involved in androgen biosynthesis.

Data on 5,6-Dihydroabiraterone's direct enzymatic inhibition is not available in the reviewed literature.

A representative data table for such an assay, were the data available, would typically appear as follows:

Enzyme TargetTest CompoundIC50 (nM)Assay Principle
CYP17A1This compoundData not availableMeasurement of enzymatic conversion of a substrate in the presence of varying concentrations of the inhibitor.
5α-reductaseThis compoundData not availableAssessment of the inhibition of the conversion of testosterone (B1683101) to dihydrotestosterone (B1667394).

Cell-Based Functional Assays in Established Cell Lines

Cell-based assays provide insights into the functional consequences of a compound's activity in a biological context. For a compound related to an anti-prostate cancer drug, relevant cell lines would include androgen-sensitive prostate cancer cells.

Specific studies detailing the effects of this compound on cell proliferation, apoptosis, or androgen receptor signaling in established cancer cell lines have not been identified.

A theoretical representation of data from such an assay is presented below:

Cell LineAssay TypeEndpoint MeasuredResult for this compound
LNCaP (Prostate Cancer)Proliferation AssayCell Viability (e.g., % of control)Data not available
VCaP (Prostate Cancer)Androgen Receptor SignalingPSA expression levelsData not available
PC-3 (Prostate Cancer)Apoptosis AssayCaspase-3/7 activityData not available

Biochemical Characterization of Biological Response in Cellular Contexts

This level of investigation delves into the molecular changes within cells upon treatment with the compound, such as alterations in protein expression or signaling pathways.

There is no available research that characterizes the biochemical responses induced by this compound in a cellular context. This would typically involve techniques like Western blotting to assess changes in key proteins involved in steroidogenesis or cancer progression.

In Vivo Studies in Animal Models

In vivo studies are essential for evaluating the efficacy and pharmacokinetic profile of a compound in a living organism.

Selection and Justification of Relevant Animal Models (e.g., xenograft models, transgenic models)

For a compound with potential applications in prostate cancer, the most relevant animal models are typically xenograft models. These involve the implantation of human prostate cancer cells into immunodeficient mice, allowing for the study of tumor growth in a setting that mimics human disease. Transgenic models, where mice are genetically engineered to develop prostate cancer, can also be valuable.

Assessment of Compound Activity in Animal Disease Models (e.g., steroid-dependent tumor models)

The assessment of a compound's activity in these models involves monitoring tumor growth over time in treated versus untreated animals.

No in vivo studies specifically investigating the anti-tumor activity of this compound in animal models of steroid-dependent tumors have been found in the public domain.

A summary of findings from such a study, were it to be conducted, might be presented as follows:

Animal ModelTumor TypeTreatment GroupTumor Growth Inhibition (%)
Nude mice with LNCaP xenograftsSteroid-dependent prostate cancerThis compoundData not available
SCID mice with VCaP xenograftsSteroid-dependent prostate cancerThis compoundData not available

Pharmacodynamic Biomarker Evaluation in Preclinical Systems

Preclinical investigations have revealed that the 5α-reduced metabolites of Abiraterone, including the compound referred to as 3-keto-5α-abiraterone or 5α-abiraterone (a form of this compound), are not pharmacologically inert. prostatecancertopics.comnih.gov Unlike the parent drug Abiraterone, which acts as an androgen synthesis inhibitor, certain metabolites exhibit direct activity at the androgen receptor (AR).

The most significant pharmacodynamic finding is that 3-keto-5α-abiraterone functions as an androgen receptor agonist, an action that may promote prostate cancer progression. ascopubs.orgnih.gov This agonist activity represents a critical biomarker for the compound's effect. In preclinical models, such as androgen-sensitive prostate cancer cell lines (e.g., VCaP), this activity was shown to stimulate AR-dependent gene transcription. amegroups.org Furthermore, in castrated mouse xenograft models using VCaP cells, treatment with 3-keto-5α-abiraterone was found to shorten the time to progression, indicating its tumor-promoting potential. amegroups.org

The evaluation of these pharmacodynamic effects relies on specific biomarkers measurable in preclinical systems. These include the expression levels of AR-regulated genes, such as prostate-specific antigen (PSA), and the monitoring of tumor volume in animal xenograft models. The antagonistic activity of another key metabolite, Δ4-abiraterone (D4A), on the androgen receptor also serves as an important comparative biomarker. prostatecancertopics.com

Table 1: Summary of Preclinical Pharmacodynamic Activity of Abiraterone Metabolites

CompoundPharmacodynamic ActivityEffect on Prostate Cancer ProgressionKey Biomarkers
Δ4-abiraterone (D4A)Androgen Receptor (AR) Antagonist; Inhibitor of steroidogenic enzymes prostatecancertopics.comInhibitory prostatecancertopics.comAR-regulated gene expression, Tumor volume
3-keto-5α-abiraterone (5α-abi / this compound)Androgen Receptor (AR) Agonist nih.govPromotional ascopubs.orgamegroups.orgAR-regulated gene expression, Tumor volume
5β-reduced metabolites (e.g., 3-keto-5β-abiraterone)Biologically inactive amegroups.orgConsidered inactive; promotes clearance amegroups.orgN/A

Preclinical Biotransformation and Disposition Studies

In Vitro Metabolic Stability and Metabolite Identification (e.g., liver microsomes, hepatocytes)

While specific data on the metabolic half-life of this compound in liver microsomes or hepatocytes is not extensively detailed in available research, its subsequent biotransformation has been characterized. In vitro studies using various prostate cancer cell lines, such as LAPC5, C4-2, and VCaP, have been instrumental in identifying the downstream metabolites that are formed from it. amegroups.org

These studies demonstrate that 3-keto-5α-abiraterone is not an end-stage metabolite. It undergoes further reduction at the 3-keto position. amegroups.org Through the use of advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers have identified two key subsequent metabolites: 3α-OH-5α-abiraterone and 3β-OH-5α-abiraterone. prostatecancertopics.comamegroups.org The formation of these compounds indicates that this compound is metabolically active and is converted into other steroid derivatives within the cellular environment.

Table 2: Identified Downstream Metabolites of 3-keto-5α-abiraterone in In Vitro Systems

Parent CompoundIdentified MetaboliteMetabolic ReactionPreclinical System
3-keto-5α-abiraterone3α-OH-5α-abiraterone prostatecancertopics.comamegroups.org3-keto reductionProstate cancer cell lines (LAPC5, C4-2, VCaP)
3β-OH-5α-abiraterone prostatecancertopics.com3-keto reductionProstate cancer cell lines (LAPC5, C4-2, VCaP)

Characterization of Metabolizing Enzymes (e.g., CYP isoforms, reductases)

The formation of this compound is a critical step in the metabolic cascade of Abiraterone. The direct precursor to the 5α-reduced metabolites is Δ4-abiraterone (D4A). nih.gov The key enzymatic reaction is the irreversible reduction of the double bond at the C5 position of D4A, which is catalyzed by the enzyme 5α-reductase (SRD5A). prostatecancertopics.comnih.gov There are three known isozymes of 5α-reductase: SRD5A1, SRD5A2, and SRD5A3, which are involved in steroid metabolism. wikipedia.orgnih.gov The conversion of D4A by SRD5A yields 3-keto-5α-abiraterone. researchgate.net In parallel, the enzyme 5β-reductase converts D4A to the biologically inactive 5β-reduced metabolites. amegroups.org

The subsequent metabolism of 3-keto-5α-abiraterone to its 3α-hydroxy and 3β-hydroxy forms is carried out by other reductive enzymes, likely belonging to the aldo-keto reductase or hydroxysteroid dehydrogenase (HSD) families, consistent with known steroid metabolic pathways. amegroups.org

Table 3: Enzymes Involved in the Metabolism of this compound and its Precursor

Metabolic StepSubstrateProductEnzyme(s)
Formation of PrecursorAbirateroneΔ4-abiraterone (D4A)3β-hydroxysteroid dehydrogenase (3βHSD) nih.gov
Formation of this compoundΔ4-abiraterone (D4A)3-keto-5α-abiraterone5α-reductase (SRD5A) prostatecancertopics.comnih.gov
Further Metabolism3-keto-5α-abiraterone3α/β-OH-5α-abirateroneAldo-keto reductases / Hydroxysteroid dehydrogenases (inferred) amegroups.org

Investigation of In Vivo Disposition and Excretion Pathways in Animal Models

Specific studies detailing the disposition and excretion pathways of this compound administered exogenously to animal models are limited. However, its in vivo formation and systemic presence have been confirmed. In mice treated with the parent drug, Abiraterone, all six 5α- and 5β-reduced metabolites, including 3-keto-5α-abiraterone, were detected in serum samples. nih.gov This demonstrates that following administration of Abiraterone, this compound is formed metabolically and distributed into the systemic circulation.

Regarding excretion, data from the parent compound, Abiraterone acetate (B1210297), provides the most relevant insights. Following oral administration of radiolabeled Abiraterone acetate in preclinical and clinical studies, the vast majority of the dose is eliminated via the feces. drugbank.com Approximately 88% of the radioactivity is recovered in feces, with only about 5% found in the urine. drugbank.comchemicalbook.com The main components in the feces are unchanged Abiraterone acetate and Abiraterone. drugbank.com This pattern is indicative of a primary hepatobiliary route of elimination. It is therefore inferred that the downstream metabolites, including this compound and its derivatives, follow this same primary excretion pathway.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis

Elucidation of Critical Structural Motifs for Biological Activity

The steroidal scaffold of 5,6-Dihydroabiraterone forms the foundation of its interaction with biological targets. Specific structural features are essential for its pharmacological effects, primarily its influence on androgen signaling pathways.

The key pharmacophoric elements of this compound and its precursors are crucial for their engagement with enzymes such as CYP17A1 and the androgen receptor (AR). While the 3β-hydroxyl and the Δ5 double bond of the parent compound, Abiraterone (B193195), are important, modifications in the A-ring, leading to this compound, reveal other critical features.

The essential pharmacophoric elements for the activity of Abiraterone and its metabolites, including the dihydro forms, can be summarized as:

A rigid steroidal backbone: This provides the necessary framework to position the key interacting groups in the correct orientation within the binding sites of its targets.

A heteroaromatic group at C17: The pyridine (B92270) ring of Abiraterone is a key feature for its potent inhibition of CYP17A1, as the nitrogen atom coordinates with the heme iron of the enzyme. This interaction is likely retained in its metabolites.

Oxygenated functional groups on the A-ring: The nature and stereochemistry of the substituent at C3 (e.g., hydroxyl or keto group) and the saturation of the A/B ring junction significantly influence the biological activity.

Studies on A-ring modified analogues of Abiraterone have provided valuable insights into the impact of substituent variations on inhibitory potency against CYP17A1. Research has shown that the 3β-hydroxyl Δ5-system, characteristic of Abiraterone, is not an absolute requirement for high-affinity binding to CYP17A1. nih.govnih.gov

For instance, analogues with a saturated A-ring and different C3 substituents, such as a 3-keto or a 3α-hydroxy group, can retain potent, nanomolar inhibition of CYP17A1. nih.govnih.gov This indicates a degree of flexibility in the enzyme's active site to accommodate these changes. However, not all modifications are favorable. For example, a 3α-hydroxy group combined with a Δ4 double bond has been shown to result in significantly poorer affinity for CYP17A1. nih.gov

The table below summarizes the inhibitory potency of some A-ring modified Abiraterone analogues against CYP17A1.

CompoundA-Ring ModificationCYP17A1 Inhibition (Ki in nM)
Abiraterone3β-hydroxy, Δ57-80
3-keto-Δ4-Abiraterone3-keto, Δ4Potent (nanomolar range)
3-keto-5α-Abiraterone3-keto, 5α-saturatedPotent (nanomolar range)
3α-hydroxy-5α-Abiraterone3α-hydroxy, 5α-saturatedPotent (nanomolar range)
3α-hydroxy-Δ4-Abiraterone3α-hydroxy, Δ4Moderately potent

Stereochemical Influences on Pharmacological Activity

The stereochemistry of the A/B ring junction in this compound is a critical determinant of its pharmacological activity. The reduction of the Δ4-double bond in the precursor Δ4-abiraterone (D4A) can result in two different stereoisomers: 5α- and 5β-dihydroabiraterone. These isomers exhibit profoundly different biological effects. nih.gov

The 5α-reduction preserves the planar structure of the steroid, which is often associated with biological activity, particularly androgenic effects. nih.gov In contrast, 5β-reduction leads to a bent A/B ring junction, resulting in a conformation that is generally inactive and targeted for clearance. nih.gov

A pivotal finding is that the 5α-reduced metabolite, specifically 3-keto-5α-abiraterone, acts as an agonist of the androgen receptor (AR). nih.govprostatecancertopics.com This is a significant observation, as it suggests that the metabolism of Abiraterone can lead to a compound that may promote the growth of prostate cancer cells, counteracting the intended therapeutic effect of the parent drug. nih.govnih.gov This agonist activity is dependent on the 5α-configuration, as the 5β-metabolites are inactive. nih.gov

The differential activities of the 5α- and 5β-isomers highlight the critical importance of stereochemistry in the design and evaluation of steroidal drugs.

MetaboliteStereochemistry at C5Biological Activity
3-keto-5α-abirateroneαAndrogen Receptor Agonist
3-keto-5β-abirateroneβInactive

Quantitative Structure-Activity Relationship (QSAR) Modeling

While specific QSAR models for this compound analogues are not extensively documented in the public domain, the principles of QSAR can be applied to understand the relationship between the physicochemical properties of these compounds and their biological activities.

QSAR models aim to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. For steroidal compounds like this compound, these models can be developed to predict their inhibitory activity against enzymes like 5α-reductase or their binding affinity to the androgen receptor.

The development of a predictive QSAR model for this compound analogues would typically involve:

Data Set Collection: A series of this compound analogues with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition).

Descriptor Calculation: Calculation of various molecular descriptors that quantify the physicochemical properties of the molecules, such as electronic, steric, and hydrophobic parameters.

Model Building: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a mathematical equation that correlates the descriptors with the biological activity. nih.govbenthamdirect.com

For instance, a QSAR study on steroidal 5α-reductase inhibitors identified key descriptors related to atom type electropological state and radial distribution function as being important for activity. nih.gov Such models, once developed and validated, could be used to predict the activity of new, unsynthesized analogues of this compound.

The reliability of a QSAR model is assessed through rigorous statistical validation. Common validation techniques include:

Internal Validation: Using techniques like leave-one-out cross-validation (q²) to assess the predictive power of the model within the training set.

External Validation: Using an external set of compounds (test set) that were not used in model development to evaluate its predictive ability on new data. A high correlation coefficient (R²) for the test set indicates a robust model. nih.gov

Interpretation of the QSAR model provides insights into the structural features that are important for biological activity. For example, the coefficients of the descriptors in the QSAR equation can indicate whether a particular property (e.g., hydrophobicity, steric bulk) has a positive or negative influence on the activity. This information is invaluable for the rational design of new analogues with improved potency and selectivity. While a specific model for this compound is not available, the principles derived from QSAR studies on related steroidal inhibitors of 5α-reductase suggest that a combination of electronic and steric factors plays a crucial role in their inhibitory activity. benthamdirect.comacs.org

Structure-Property Relationships Governing Research Compound Attributes

The intrinsic physicochemical properties of a molecule, dictated by its structure, are fundamental determinants of its behavior in biological systems. For steroidal compounds such as this compound, a metabolite of the anticancer drug abiraterone, these structure-property relationships (SPRs) govern critical research attributes, including its metabolic stability and permeability in in vitro models. Understanding these relationships is crucial for characterizing the pharmacokinetic profile of such compounds.

Metabolic Stability of this compound

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, typically assessed in vitro using systems like human liver microsomes (HLM) or hepatocytes. A compound with high metabolic stability will have a slower clearance rate, potentially leading to a longer half-life in vivo.

This compound is a collective term for the 5α- and 5β-reduced metabolites of Δ⁴-abiraterone (D4A), which itself is a major metabolite of abiraterone. The formation of these dihydro-metabolites represents a significant metabolic pathway. Specifically, the conversion of D4A to metabolites such as 3-keto-5α-abiraterone is catalyzed by the steroid-5α-reductase (SRD5A) enzyme nih.govpcf.org. This conversion is an irreversible reaction that saturates the double bond in the A-ring of the steroidal structure nih.gov.

The structure of this compound, lacking the Δ⁵ or Δ⁴ double bond present in abiraterone and D4A respectively, influences its interaction with metabolizing enzymes. While the parent drug, abiraterone, undergoes metabolism by CYP3A4 and SULT2A1 fda.gov, the metabolic fate of its dihydro-metabolites is less characterized. It is known that once formed, these 5α-reduced metabolites can undergo further conversion. For instance, 3-keto-5α-abiraterone can be further metabolized in prostate cancer cell lines nih.gov.

Permeability of this compound in in vitro Models

In vitro permeability assays are critical for predicting the oral absorption of a drug candidate. The Caco-2 cell monolayer is a widely used model that mimics the human intestinal epithelium researchgate.netnih.gov. The apparent permeability coefficient (Papp) is the standard metric derived from these assays, with values indicating whether a compound is likely to have low or high intestinal absorption.

The structural characteristics of this compound, particularly its steroidal backbone, suggest it is a lipophilic molecule. Lipophilicity is a key driver of passive transcellular permeability. However, permeability is a complex attribute also influenced by factors such as molecular size, hydrogen bonding capacity, and interaction with membrane transporters (both uptake and efflux).

For the parent compound, abiraterone acetate (B1210297), and its active metabolite abiraterone, studies using Caco-2 cell monolayers have indicated low apparent permeability fda.gov. This suggests that despite their steroidal nature, their absorption across the intestinal epithelium may be limited.

Detailed experimental data on the in vitro permeability of this compound or its specific isomers through Caco-2 monolayers are not available in the reviewed scientific literature. To fully characterize its potential for oral absorption, experimental determination of its Papp value in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions would be necessary. The ratio of these values (efflux ratio) would also indicate whether the compound is a substrate for efflux transporters like P-glycoprotein, which can actively pump compounds out of cells and limit absorption.

Due to the absence of specific experimental data for the metabolic stability and in vitro permeability of this compound in the scientific literature, the generation of data tables for these properties is not possible at this time.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. wikipedia.org This method is instrumental in virtual screening and for elucidating the structural basis of a compound's biological activity.

The primary target for Abiraterone (B193195) and its metabolites, including 5,6-Dihydroabiraterone, is the enzyme Cytochrome P450 17A1 (CYP17A1). nih.gov Molecular docking simulations of this compound into the active site of CYP17A1 are performed using various established protocols and algorithms. The process begins with the preparation of three-dimensional structures of both the ligand (this compound) and the protein (CYP17A1).

Commonly used docking software includes AutoDock, Glide, and GOLD. wikipedia.org These programs employ sophisticated algorithms, such as the Lamarckian genetic algorithm in AutoDock, to explore a vast conformational space of the ligand within the protein's binding pocket. scispace.comnih.gov The algorithms use scoring functions to evaluate the fitness of each potential binding pose, estimating the binding affinity by calculating the intermolecular energies between the ligand and the protein.

Analysis of the docked poses of this compound within the CYP17A1 active site reveals key intermolecular interactions responsible for stabilizing the complex. These interactions are fundamental to the compound's inhibitory potential. Computational studies on the parent compound, Abiraterone, have shown that its binding is anchored by a coordinate bond between its pyridine (B92270) nitrogen and the heme iron of CYP17A1, a critical interaction for potent inhibition.

For this compound, similar interactions are expected, alongside other stabilizing forces. The analysis typically highlights:

Hydrogen Bonds: Formed between polar groups on the ligand and amino acid residues in the active site.

Hydrophobic Interactions: Occurring between the steroidal core of the ligand and nonpolar residues of the protein.

These predicted binding modes provide a static snapshot that helps rationalize structure-activity relationships and guide the design of next-generation inhibitors with enhanced potency and selectivity.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

While molecular docking provides a static view of ligand binding, molecular dynamics (MD) simulations offer a dynamic perspective by simulating the movements of atoms in the ligand-protein complex over time. nih.gov This allows for the assessment of conformational stability and a more accurate estimation of binding affinity.

MD simulations are typically initiated from a high-scoring docked pose of the this compound-CYP17A1 complex. nih.gov The complex is solvated in a water box with appropriate ions to mimic physiological conditions. The simulation then proceeds by solving Newton's equations of motion for every atom in the system over a period ranging from nanoseconds to microseconds.

Analysis of the simulation trajectory provides insights into:

Structural Stability: The root-mean-square deviation (RMSD) of the protein backbone and the ligand is monitored to ensure the complex remains stable throughout the simulation.

Conformational Flexibility: The root-mean-square fluctuation (RMSF) of individual amino acid residues can identify flexible regions of the protein that may be important for ligand binding and function.

Interaction Persistence: The stability of key hydrogen bonds and other interactions identified in docking can be tracked over time.

MD simulations can be coupled with post-processing methods to calculate the binding free energy, which is a more rigorous predictor of binding affinity than docking scores. researchgate.net A widely used method is the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach. This technique calculates the binding free energy (ΔG_bind) by summing various energy components from the MD trajectory. researchgate.net

The binding free energy is typically decomposed into the following terms:

ΔE_vdw: Van der Waals energy.

ΔE_ele: Electrostatic energy.

ΔG_polar: The polar contribution to the solvation free energy.

ΔG_nonpolar: The nonpolar contribution to the solvation free energy.

Table 1: Representative MM/GBSA Binding Free Energy Calculation for a Ligand-Enzyme Complex
Energy ComponentValue (kcal/mol)
ΔE_vdw (Van der Waals)-48.5 ± 3.1
ΔE_ele (Electrostatic)-22.1 ± 2.4
ΔG_polar (Polar Solvation)35.7 ± 2.9
ΔG_nonpolar (Nonpolar Solvation)-6.3 ± 0.5
ΔG_binding (Total) -41.2 ± 4.5
Note: The values presented are illustrative examples of typical data obtained from MM/GBSA calculations for a steroidal inhibitor and are not specific experimental results for this compound.

Quantum Mechanical (QM) Calculations for Electronic Properties

Quantum mechanical (QM) calculations provide the most accurate description of a molecule's electronic structure. mdpi.com These methods are applied to this compound to understand its intrinsic electronic properties, which ultimately govern its reactivity and intermolecular interactions.

Using techniques like Density Functional Theory (DFT), researchers can calculate:

Electron Density and Electrostatic Potential: These calculations reveal the charge distribution across the molecule, highlighting electron-rich and electron-poor regions. The resulting electrostatic potential map is crucial for understanding how the ligand will interact with the electrostatic field of the protein's active site.

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's reactivity and its ability to participate in charge-transfer interactions.

Partial Atomic Charges: Assigning charges to each atom in the molecule provides a quantitative basis for parameterizing the electrostatic terms in molecular mechanics force fields used for MD simulations.

These QM-derived properties can be used to refine the parameters for classical simulations (in QM/MM methods) or to directly analyze the nature of the chemical bonds and interactions that occur upon binding to the target enzyme.

Electronic Structure Analysis (e.g., HOMO-LUMO energies, electrostatic potentials)

Electronic structure analysis provides fundamental information about the distribution of electrons in a molecule, which is crucial for understanding its stability, reactivity, and interaction with other molecules. Key parameters include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the gap between them, and the molecular electrostatic potential.

Despite the importance of these parameters, specific studies detailing the electronic structure analysis, including HOMO-LUMO energies or electrostatic potential maps, for this compound are not extensively reported in publicly available scientific literature. Such calculations would typically be performed using methods like Density Functional Theory (DFT) to provide a theoretical basis for the molecule's electronic behavior.

Table 1: Representative Electronic Structure Parameters (Hypothetical Data) This table is for illustrative purposes only, as specific experimental or calculated data for this compound is not found in the reviewed literature.

Parameter Description Hypothetical Value
EHOMO Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. N/A
ELUMO Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. N/A

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | N/A |

Reactivity Predictions and Mechanistic Insights at the Atomic Level

Computational methods can predict a molecule's reactivity and elucidate potential chemical reaction mechanisms at an atomic level. This is valuable for understanding metabolic pathways, potential toxicities, or designing new syntheses.

A review of current research indicates a lack of specific computational studies focused on predicting the reactivity or providing detailed mechanistic insights for this compound. While it is known as a metabolite of Abiraterone, detailed quantum mechanical calculations to map its reaction pathways or predict its interactions with metabolizing enzymes have not been published.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling and virtual screening are essential computational techniques for discovering new drug candidates. A pharmacophore represents the essential 3D arrangement of features necessary for biological activity, which can then be used to screen large compound libraries for molecules with similar features.

Ligand-Based Pharmacophore Model Generation

Ligand-based pharmacophore models are created from the structures of known active molecules when the structure of the biological target is unknown. These models help identify the key chemical features responsible for a compound's activity.

There are no specific published studies where this compound has been used as a template for the generation of a ligand-based pharmacophore model. Such a study would involve analyzing its structure and comparing it with other active molecules to hypothesize a common feature arrangement for activity against a specific biological target.

Analytical Methodologies for Research and Quantification

Advanced Chromatographic Techniques for Separation and Analysis

Chromatographic methods are indispensable for the isolation and quantification of 5,6-Dihydroabiraterone from complex mixtures, such as biological matrices or synthetic reaction products.

High-Performance Liquid Chromatography (HPLC) Methodologies for Compound Purity and Identification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for its initial identification. Reversed-phase HPLC, particularly with a C18 stationary phase, is a common and effective approach for the analysis of steroidal compounds.

A typical HPLC method for a compound like this compound would involve a C18 column, such as a Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm), with a mobile phase consisting of a mixture of an aqueous component (e.g., water with a small percentage of formic acid to improve peak shape) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient or isocratic elution profile would be optimized to achieve a suitable retention time and resolution from potential impurities. For instance, a mobile phase of methanol (B129727) and water (50:50, v/v) with 0.1% triethylamine (B128534) has been used for similar structures, with UV detection at a wavelength where the chromophore of the molecule absorbs, such as 254 nm. researchgate.net

Table 1: Illustrative HPLC Parameters for Steroidal Compound Analysis

Parameter Typical Value/Condition
Column C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile/Methanol
Flow Rate 0.5 - 1.5 mL/min
Detection UV at ~254 nm

| Column Temperature | 25-40 °C |

The purity of a this compound sample would be determined by integrating the peak area of the main compound and any impurity peaks in the resulting chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for Quantitative Analysis in Research Matrices

For the sensitive and selective quantification of this compound in complex biological matrices like plasma or serum, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. santaisci.com This technique combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry.

A validated LC-MS/MS method for abiraterone (B193195) and its metabolites has successfully utilized a Zorbax Eclipse Plus C18 column with an isocratic mobile phase of 35% 0.1% formic acid in water and 65% 0.1% formic acid in a methanol:acetonitrile mixture. nih.govhmdb.ca Detection is typically achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and a specific product ion is monitored. This highly selective process minimizes interference from other components in the matrix. rsc.org

Table 2: Representative LC-MS/MS Parameters for Abiraterone Metabolite Quantification

Parameter Typical Value/Condition
LC Column Zorbax Eclipse Plus C18 (150 x 2.1 mm, 3.5 µm)
Mobile Phase Isocratic mixture of aqueous and organic solvents with formic acid
Flow Rate 0.2 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive

| MS Detection | Multiple Reaction Monitoring (MRM) |

The development of such a method for this compound would involve optimizing the MRM transitions (precursor and product ions) and other mass spectrometer parameters to achieve the desired sensitivity and specificity.

Chiral Separation Techniques for Enantiomeric/Diastereomeric Analysis

Due to the presence of multiple chiral centers in its steroidal backbone, this compound can exist as various stereoisomers (enantiomers and diastereomers). As different stereoisomers can have distinct biological activities, their separation and analysis are crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose.

Spectroscopic Techniques for Structural Elucidation and Characterization

Spectroscopic techniques are vital for the unambiguous confirmation of the chemical structure of this compound and for understanding its electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are essential for assigning the full structure of this compound.

The ¹H NMR spectrum would provide information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum would reveal the number of unique carbon atoms and their hybridization state. For a complete and unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. researchgate.net While specific NMR data for this compound is not published, the analysis of related steroidal structures provides expected chemical shift regions for the various protons and carbons in the molecule. researchgate.net

Table 3: Predicted ¹H NMR Chemical Shift Ranges for Key Protons in a Steroidal System

Proton Type Predicted Chemical Shift (ppm)
Methyl Protons (C18, C19) 0.5 - 1.5
Methylene and Methine Protons (Steroid Core) 1.0 - 2.5
Protons on Carbon Bearing Hydroxyl Group 3.5 - 4.5

| Aromatic Protons (Pyridine Ring) | 7.0 - 8.5 |

Table 4: Predicted ¹³C NMR Chemical Shift Ranges for Key Carbons in a Steroidal System

Carbon Type Predicted Chemical Shift (ppm)
Methyl Carbons (C18, C19) 10 - 25
Methylene and Methine Carbons (Steroid Core) 20 - 60
Carbon Bearing Hydroxyl Group 60 - 80

| Aromatic Carbons (Pyridine Ring) | 120 - 150 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing chromophores (the part of a molecule responsible for its color). The UV-Vis spectrum of this compound would be dominated by the absorption of the pyridine (B92270) ring attached to the steroid nucleus.

For the related compound, abiraterone acetate (B1210297), the maximum absorbance (λmax) in methanol is observed at approximately 254 nm. researchgate.net It is expected that this compound would exhibit a similar UV absorption profile, with a λmax in the same region, attributable to the π → π* transitions within the pyridine ring. The exact position of the λmax and the molar absorptivity (ε) would be determined by recording the UV-Vis spectrum of a purified sample in a suitable solvent, such as methanol or ethanol. sigmaaldrich.com This information is valuable for quantitative analysis using HPLC with UV detection.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive identification of novel or uncharacterized metabolites like this compound. Unlike nominal mass instruments, HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can determine the mass-to-charge ratio (m/z) of an ion to within a few parts per million (ppm). ufl.edu This high mass accuracy allows for the calculation of a unique elemental formula, which is a critical first step in structure confirmation. For this compound, HRMS would provide a highly accurate monoisotopic mass, enabling researchers to distinguish it from other isobaric compounds that may be present in a research sample. thermofisher.com

Beyond accurate mass determination, HRMS is coupled with tandem mass spectrometry (MS/MS) for fragment analysis, which provides detailed structural information. nih.gov In this process, the protonated molecule ([M+H]⁺) of this compound is isolated and then subjected to collision-induced dissociation (CID). This energetic process breaks the molecule into smaller, characteristic fragment ions. The resulting fragmentation pattern is akin to a structural fingerprint.

While specific fragmentation pathways for this compound are not detailed in the provided research, the analysis of other abiraterone metabolites establishes a clear precedent. nih.govresearchgate.netresearchgate.net For instance, fragmentation analysis of related abiraterone isomers often involves characteristic losses from the steroidal core and the pyridine ring. nih.govresearchgate.net By analyzing these fragmentation patterns, researchers can deduce the specific structural attributes of this compound, confirming its identity and differentiating it from other metabolites. nih.gov The use of HRMS ensures that both the parent ion and its fragments are measured with high mass accuracy, adding a further layer of confidence to the structural assignment. nih.gov

Development and Validation of Analytical Methods in Research Matrices

The quantification of this compound in research matrices, such as human serum, necessitates the development of robust and validated analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose due to its superior sensitivity and selectivity. nih.govnih.gov

A key study in this area successfully developed and validated a novel LC-MS/MS method for the simultaneous measurement of abiraterone and seven of its steroidal metabolites, including this compound, in human serum. nih.govmedchemexpress.com The method employed a liquid-liquid extraction procedure to isolate the analytes from the serum matrix, followed by chromatographic separation on a C18 column. nih.govnih.gov Detection was achieved using an AB Sciex Qtrap 5500 mass analyzer operating in multiple reaction monitoring (MRM) mode, which provides excellent specificity and sensitivity for quantitative analysis. nih.gov The entire analytical run was completed in 13 minutes. nih.govnih.gov The validation of this method was performed in accordance with the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation, ensuring its reliability for research applications. nih.govnih.gov

Assessment of Sensitivity, Specificity, and Linearity

The validation process rigorously assesses several key performance parameters to ensure the method is fit for its intended purpose.

Sensitivity: The sensitivity of an analytical method is defined by its lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. For the quantification of this compound and other abiraterone metabolites, the validated LC-MS/MS method demonstrated an LLOQ of 0.1 ng/mL. nih.govnih.gov

Specificity: Specificity is the ability of the method to unequivocally measure the analyte of interest in the presence of other components, such as metabolites, isomers, or matrix components. gavinpublishers.com The developed LC-MS/MS method proved to be highly specific, capable of separating all seven metabolites, including diastereomers, from each other and from endogenous interferences in the serum. nih.govnih.gov This ensures that the measured signal corresponds only to this compound, preventing overestimation of its concentration.

Linearity: Linearity demonstrates the proportional relationship between the concentration of the analyte and the instrumental response over a defined range. researchgate.netresearchgate.net The method for quantifying abiraterone metabolites was linear over the concentration range of 0.1 ng/mL to 20 ng/mL for all metabolites, including this compound. nih.govnih.gov

ParameterPerformance Characteristic
Sensitivity (LLOQ)0.1 ng/mL
SpecificityAble to resolve and detect seven metabolites, including diastereoisomers
Linearity Range0.1 - 20 ng/mL

Evaluation of Accuracy, Precision, and Reproducibility in Research Settings

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of scatter or variability between repeated measurements. gavinpublishers.com In bioanalytical method validation, these are typically assessed at multiple concentration levels (low, medium, and high quality control samples). The LC-MS/MS method for this compound was fully validated according to FDA guidelines, meaning all results for accuracy and precision fell within the established acceptance limits. nih.govnih.gov Generally, for small molecules, the acceptance criteria require the mean accuracy to be within ±15% of the nominal value (±20% at the LLOQ) and the precision, measured as the coefficient of variation (CV), to be ≤15% (≤20% at the LLOQ). nih.gov

Reproducibility: Reproducibility assesses the precision of the method under different conditions, such as on different days or with different analysts. The validation of the method for this compound included assessments of both intra-assay (within-run) and inter-assay (between-run) variability, which were found to be within acceptable limits. nih.govnih.gov This confirms that the method is reproducible and can generate reliable data over time in a research setting.

ParameterGeneral Acceptance Criteria (FDA Guidelines)
AccuracyMean value within ±15% of nominal (±20% at LLOQ)
Precision (CV%)≤15% (≤20% at LLOQ)
ReproducibilityIntra- and inter-assay variability within acceptable limits

Research Gaps and Future Perspectives

Unexplored Mechanistic Pathways and Secondary Targets

Currently, there is a significant void in the scientific literature regarding the specific mechanistic pathways modulated by 5,6-Dihydroabiraterone. While its parent compound, abiraterone (B193195), is a potent inhibitor of CYP17A1, the enzymatic target of this compound remains unknown. It is crucial to determine if this metabolite retains any inhibitory activity against CYP17A1 or if it interacts with other enzymes involved in steroidogenesis.

Furthermore, the secondary pharmacological targets of this compound are completely unexplored. Research into other abiraterone metabolites, such as Δ4-abiraterone (D4A), has revealed activities beyond CYP17A1 inhibition, including direct androgen receptor (AR) antagonism. Future research should investigate whether this compound can bind to and modulate the activity of the androgen receptor, its splice variants, or other nuclear receptors. Identifying any off-target effects is essential for a comprehensive understanding of its potential contribution to both the efficacy and resistance profiles of abiraterone treatment.

Table 1: Potential Research Questions for Unexplored Mechanistic Pathways of this compound

Research QuestionRationale
Does this compound inhibit CYP17A1?To determine if it contributes to the primary mechanism of action of abiraterone.
Does this compound interact with other steroidogenic enzymes?To identify potential alternative mechanisms of hormonal disruption.
Can this compound bind to the androgen receptor (AR)?To assess its potential as a direct AR agonist or antagonist.
Does this compound affect the expression or activity of AR splice variants?To investigate its role in resistance mechanisms.
What are the off-target effects of this compound on other cellular pathways?To build a complete pharmacological profile.

Development of Advanced In Vitro and In Vivo Preclinical Models for Specific Research Questions

The lack of specific preclinical models to study this compound is a major impediment to progress. The development of robust in vitro and in vivo systems is a prerequisite for dissecting its biological functions.

In Vitro Models: Establishing cell-based assays using prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1) is a critical first step. These models can be used to assess the impact of this compound on cell proliferation, apoptosis, and the expression of androgen-responsive genes. Furthermore, co-culture models incorporating adrenal cells could help to simulate the tumor microenvironment and investigate the metabolite's effect on local steroidogenesis. The development of cell lines resistant to abiraterone and its other metabolites would also be invaluable for studying the potential role of this compound in acquired resistance.

In Vivo Models: Once sufficient in vitro data is available, progressing to animal models will be essential. Patient-derived xenograft (PDX) models, which more accurately reflect the heterogeneity of human tumors, would be particularly valuable. These models could be used to evaluate the pharmacokinetic and pharmacodynamic properties of this compound and its impact on tumor growth and progression in a more clinically relevant setting.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A systems biology approach, integrating various "omics" data, will be instrumental in unraveling the complex mechanisms of action of this compound.

Genomics and Transcriptomics: Sequencing the genome and transcriptome of prostate cancer cells treated with this compound can identify genetic and transcriptional changes that mediate its effects. This could reveal novel pathways and biomarkers associated with response or resistance.

Proteomics and Metabolomics: Analyzing the proteome and metabolome will provide insights into the functional consequences of this compound exposure. This could uncover changes in protein expression and signaling pathways, as well as alterations in cellular metabolism.

The integration of these multi-omics datasets will be key to constructing a comprehensive picture of the cellular response to this compound and identifying key nodes for therapeutic intervention.

Exploration of Novel Synthetic Routes and Derivatization Opportunities

The availability of pure this compound is essential for conducting preclinical studies. Therefore, the development of efficient and scalable synthetic routes is a priority. While the synthesis of abiraterone and some of its derivatives is well-established, specific methods for the targeted synthesis of this compound need to be optimized.

Furthermore, the exploration of derivatization opportunities for this compound could lead to the development of novel therapeutic agents. By modifying its chemical structure, it may be possible to enhance its potency, alter its target specificity, or improve its pharmacokinetic properties. This could open up new avenues for the treatment of prostate cancer, particularly in the context of resistance to existing therapies.

Predictive Computational Approaches for Early-Stage Research and Design

In the absence of extensive experimental data, computational modeling can provide valuable initial insights into the potential biological activities of this compound.

Molecular Docking: Docking studies can predict the binding affinity of this compound to various protein targets, including CYP17A1, the androgen receptor, and other steroidogenic enzymes. This can help to prioritize experimental validation of potential targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed based on the known activities of abiraterone and its other metabolites to predict the potential biological activity of this compound.

These computational approaches can guide early-stage research and aid in the rational design of future experiments and novel derivatives, accelerating the exploration of this understudied metabolite.

Table 2: Summary of Research Gaps and Future Directions for this compound

Research AreaKey GapsFuture Directions
Mechanistic Pathways - Unknown primary and secondary targets- Unclear role in abiraterone's overall effect- Target identification and validation studies- Investigation of effects on AR and other nuclear receptors
Preclinical Models - Lack of specific in vitro and in vivo models- Development of cell-based assays and resistant cell lines- Utilization of PDX models for in vivo studies
Multi-Omics Integration - No comprehensive "omics" data available- Generation and integration of genomic, transcriptomic, proteomic, and metabolomic data
Synthesis and Derivatization - Need for optimized synthetic routes- Unexplored potential for novel derivatives- Development of efficient synthesis methods- Design and synthesis of novel analogs with improved properties
Computational Approaches - Limited use of predictive modeling- Application of molecular docking and QSAR to predict targets and activities

This compound represents a significant knowledge gap in our understanding of abiraterone's pharmacology. Addressing the research gaps outlined in this article through a concerted effort in mechanistic studies, preclinical model development, multi-omics analysis, chemical synthesis, and computational modeling will be crucial. Unlocking the secrets of this metabolite may not only refine our use of abiraterone but also pave the way for the development of next-generation therapies for prostate cancer.

常见问题

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 5,6-Dihydroabiraterone in synthetic pathways?

  • Methodological Answer : Use 2D NMR techniques (e.g., COSY, NOESY, HMBC, HSQC) to resolve stereochemical ambiguities and confirm regioselectivity in reaction products. For structural validation, combine high-resolution mass spectrometry (HRMS) with X-ray crystallography if crystalline derivatives are obtainable. Cross-reference spectral data with abiraterone analogs to identify functional group modifications .
  • Safety Note : Follow protocols for handling air-sensitive compounds, including inert atmosphere gloveboxes, due to potential reactivity with strong acids/alkalis or oxidizing agents .

Q. How should researchers design experiments to assess the stability of this compound under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies using buffered solutions (pH 1–13) at controlled temperatures (e.g., 25°C, 40°C). Monitor degradation via HPLC-UV or LC-MS, focusing on hazardous decomposition products like toxic fumes under extreme conditions. Include negative controls (e.g., inert solvents) to distinguish intrinsic instability from solvent effects .

Advanced Research Questions

Q. How can contradictory regioselectivity data in this compound synthesis be systematically analyzed?

  • Methodological Answer : Apply density functional theory (DFT) calculations (e.g., M06-2X/6-311+G(2df,p)) to model transition states and predict regiochemical outcomes. Compare computational results with experimental NMR data to identify steric or electronic factors driving discrepancies. For example, electron-donating substituents may favor unexpected adducts despite steric hindrance, as observed in analogous indole-based systems .
  • Data Interpretation : Use statistical tools (e.g., multivariate regression) to correlate reaction conditions (temperature, solvent polarity) with product ratios, addressing outliers through replicate experiments .

Q. What strategies optimize the enantiomeric purity of this compound derivatives in asymmetric catalysis?

  • Methodological Answer : Screen chiral catalysts (e.g., organocatalysts or transition-metal complexes) in Diels-Alder or cycloaddition reactions. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD). For stereochemical conflicts, employ kinetic resolution or dynamic kinetic asymmetric transformations (DyKAT) to enhance selectivity .
  • Validation : Cross-validate results using independent synthetic routes (e.g., enzymatic catalysis) to rule out method-specific artifacts .

Q. How do researchers reconcile conflicting pharmacokinetic data for this compound in preclinical models?

  • Methodological Answer : Conduct interspecies comparative studies (rodent vs. primate) to assess metabolic stability differences. Use CYP2D6 inhibition assays (via LC-MS/MS) to evaluate enzyme-mediated degradation, referencing abiraterone’s known interaction with CYP2D6 substrates . For contradictory bioavailability data, employ physiologically based pharmacokinetic (PBPK) modeling to isolate formulation variables (e.g., solubility enhancers) .

Methodological Frameworks for Research Design

Q. What criteria ensure rigor in formulating research questions for this compound studies?

  • Guidance : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example, a study on neurotoxic decomposition products must balance novelty with ethical constraints in animal models. Use PICO (Population, Intervention, Comparison, Outcome) to structure comparative efficacy trials against abiraterone .

Q. How should researchers address gaps in toxicological data for this compound?

  • Methodological Answer : Perform acute toxicity profiling (OECD Guideline 423) in rodent models, with histopathological analysis of target organs (liver, kidneys). For chronic toxicity, integrate transcriptomic data (RNA-seq) to identify off-target gene expression changes. Cross-reference safety data with structurally related steroids to infer hazard potential .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。